Hydroxydione

Descripción general

Descripción

Análisis De Reacciones Químicas

La hidroxi-diona se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La hidroxi-diona puede oxidarse para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Las reacciones de reducción pueden convertir la hidroxi-diona en sus formas reducidas, a menudo utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: La hidroxi-diona puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo, para formar ésteres o éteres.

Aplicaciones Científicas De Investigación

La hidroxi-diona se ha estudiado por sus diversas aplicaciones en la investigación científica:

Química: Sirve como un compuesto modelo para estudiar la química de los esteroides y los efectos de las modificaciones estructurales en la actividad biológica.

Biología: Las propiedades neuroactivas de la hidroxi-diona la convierten en un tema de interés en neurobiología y en el estudio de las interacciones de los esteroides con los receptores neuronales.

Medicina: Aunque ya no se utiliza clínicamente, las propiedades anestésicas de la hidroxi-diona se han estudiado para comprender los mecanismos de la anestesia basada en esteroides.

Mecanismo De Acción

La hidroxi-diona ejerce sus efectos modulando la actividad de los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central. Actúa como un modulador alostérico positivo de los receptores GABA, aumentando los efectos inhibitorios del GABA y provocando sedación y anestesia. Los objetivos moleculares incluyen subunidades específicas del complejo receptor GABA, y las vías involucradas están principalmente relacionadas con la modulación de la transmisión sináptica .

Comparación Con Compuestos Similares

La hidroxi-diona es única entre los esteroides neuroactivos debido a su patrón de hidroxilación específico y su uso histórico como anestésico. Compuestos similares incluyen:

- Alfadolona

- Alfaxolona

- Dihidrodesoxicorticosterona

- Ganaxolona

- Minaxolona

- Pregnanólida

- Renanolona Estos compuestos comparten similitudes estructurales con la hidroxi-diona, pero difieren en sus grupos funcionales específicos y propiedades farmacológicas .

La singularidad de la hidroxi-diona radica en su hidroxilación específica en la posición 21 y su importancia histórica como el primer anestésico esteroideo neuroactivo utilizado clínicamente .

Métodos De Preparación

La hidroxi-diona puede sintetizarse a través de varias rutas químicas. Un método común implica la hidroxilación de derivados de pregnano. Las condiciones de reacción generalmente incluyen el uso de agentes oxidantes fuertes y catalizadores específicos para lograr la hidroxilación deseada en la posición 21 del esqueleto esteroideo . Los métodos de producción industrial pueden involucrar procesos más eficientes y escalables, pero los métodos industriales detallados no están fácilmente disponibles en el dominio público.

Actividad Biológica

Hydroxydione, also known as 21-hydroxypregnanedione sodium hemisuccinate, is a neuroactive steroid that has been primarily investigated for its anesthetic properties. This compound has garnered attention in various studies for its biological activity, particularly in the context of anesthesia and potential therapeutic applications.

This compound is classified as a small molecule and is structurally related to other neuroactive steroids. Its mechanism of action primarily involves modulation of GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). This modulation results in sedative and anesthetic effects, making this compound a candidate for use in clinical anesthesia.

Pharmacological Profile

This compound's pharmacological profile includes its efficacy as an anesthetic agent. A study involving 130 cases highlighted its anesthetic properties, noting that it could provide effective sedation without significant adverse effects when administered appropriately . However, this compound has not received widespread approval for clinical use and remains classified as investigational or withdrawn in many jurisdictions .

In Vitro Studies

Recent research has explored the biological activity of this compound derivatives, particularly focusing on their cytotoxic effects against various cancer cell lines. For instance, derivatives of hydroxyzine (a related compound) have shown promising anti-cancer activities, with significant cytotoxicity observed in prostate cancer cell lines such as LNCaP and DU145. The study reported that certain derivatives exhibited inhibition percentages greater than 55% against androgen receptors (AR), indicating potential therapeutic implications in prostate cancer treatment .

Clinical Observations

In a retrospective study examining the safety and efficacy of hydroxyzine hydrochloride, researchers found that hydroxyzine could effectively manage allergic conditions and exert notable sedative effects. However, there were concerns regarding long-term use, particularly in pediatric populations, where prolonged exposure was associated with increased risks of neurodevelopmental disorders .

Adverse Effects and Considerations

While this compound is generally well-tolerated, there are documented cases of adverse reactions. For example, one case report detailed a patient who experienced worsening contact dermatitis after using oral hydroxyzine to treat pruritic skin lesions. This highlights the importance of monitoring for hypersensitivity reactions in patients with known sensitivities to similar compounds .

Summary of Findings

The biological activity of this compound presents a complex interplay between its anesthetic properties and potential therapeutic applications. The following table summarizes key findings from recent studies:

Propiedades

IUPAC Name |

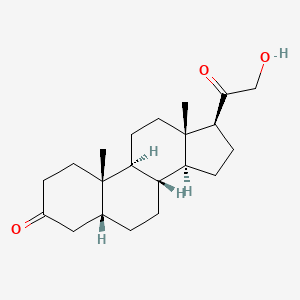

(5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16+,17+,18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPYDUPOCUYHQL-VEVMSBRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027269 | |

| Record name | 21-Hydroxy-5beta-pregnan-3,20-dion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-01-5 | |

| Record name | Hydroxydione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxydione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC86000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Hydroxy-5beta-pregnan-3,20-dion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VFN88375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5beta-dihydrodeoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.